![molecular formula C18H20O4S4 B14391434 [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene CAS No. 90127-79-0](/img/structure/B14391434.png)
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is a complex organic compound characterized by its unique structure, which includes multiple sulfonyl and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene typically involves multi-step organic reactions. One common method includes the condensation of sulfur-containing intermediates with benzene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Known for its use in malonic ester synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Sulfur compounds: Various sulfur-containing compounds with different oxidation states.
Uniqueness
What sets [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene apart is its specific combination of sulfonyl and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90127-79-0 |
|---|---|
Molekularformel |
C18H20O4S4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
[2,2-bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H20O4S4/c1-3-25(19,20)18(26(21,22)4-2)17(23-15-11-7-5-8-12-15)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
TZLVZKLXPOSOHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(=C(SC1=CC=CC=C1)SC2=CC=CC=C2)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



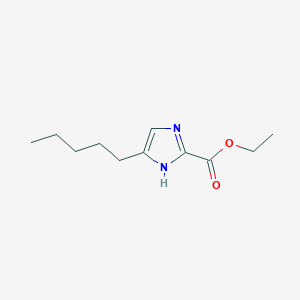
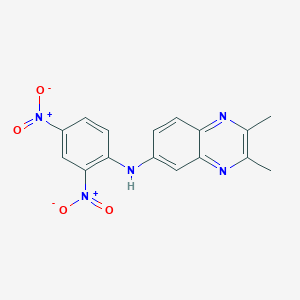
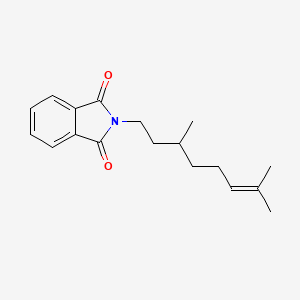
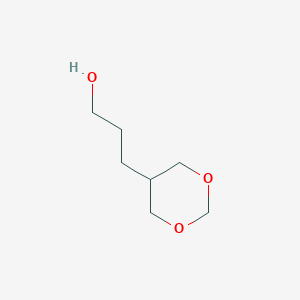
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
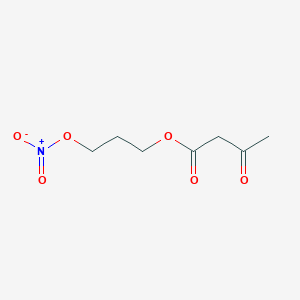
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


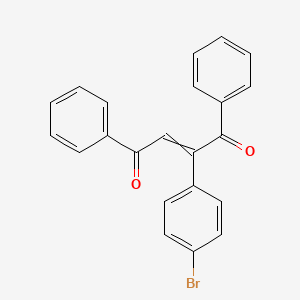
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
